molecular formula C24H20N4O3 B11392892 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11392892
M. Wt: 412.4 g/mol
InChI Key: ZDUZKEHJJDLLOL-UHFFFAOYSA-N
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Description

“3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of various substituents such as the hydroxyphenyl, methoxyphenyl, and pyridinylmethyl groups. Common reagents used in these reactions include:

    Amines: for the formation of the pyrazole ring.

    Aldehydes or ketones:

    Catalysts: such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of amines or alcohols.

    Substitution: Replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, “3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

This compound may have potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial activities. Research may focus on its efficacy, safety, and mechanism of action in various disease models.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a specific enzyme, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of substituents, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H20N4O3/c1-31-17-10-8-16(9-11-17)23-20-21(18-6-2-3-7-19(18)29)26-27-22(20)24(30)28(23)14-15-5-4-12-25-13-15/h2-13,23,29H,14H2,1H3,(H,26,27)

InChI Key

ZDUZKEHJJDLLOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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